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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you address challenges related to autofluorescence interference with the Alexa

Fluor 555 (AF 555) signal in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why does it interfere with my AF 555 signal?

A1: Autofluorescence is the natural emission of light by biological materials when they are

excited by a light source.[1][2] This phenomenon can be a significant source of background

noise in fluorescence microscopy, potentially masking the specific signal from your fluorescent

probes.[2][3] Several endogenous molecules, such as collagen, elastin, NADH, and lipofuscin,

contribute to autofluorescence.[2][3][4][5] The emission spectra of these molecules are often

broad and can overlap with the emission spectrum of AF 555 (approximately 565 nm), making it

difficult to distinguish the true signal from the background noise.[3][6]

Q2: What are the primary causes of autofluorescence in my samples?

A2: Autofluorescence can originate from several sources:

Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce.

Common examples include collagen, elastin, riboflavins, NADH, and lipofuscin.[2][3][4][5]
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Red blood cells also exhibit autofluorescence due to the heme group.[3]

Fixation Methods: Aldehyde fixatives like formaldehyde, paraformaldehyde, and

glutaraldehyde are known to induce autofluorescence by reacting with amines in the tissue

to form fluorescent Schiff bases.[2][3][4][7] Glutaraldehyde generally causes more

autofluorescence than paraformaldehyde or formaldehyde.[7]

Heat and Dehydration: Processing steps that involve heat and dehydration can increase the

level of autofluorescence, particularly in the red spectrum.[1][3]

Culture Media Components: Some components in cell culture media, such as phenol red

and fetal bovine serum (FBS), can be fluorescent.[5][8]

Q3: How can I determine if autofluorescence is affecting my results?

A3: The most straightforward method is to prepare an unstained control sample. This sample

should undergo all the same processing steps as your stained samples, including fixation and

mounting, but without the addition of any fluorescently labeled antibodies or probes.[4] By

examining this control under the microscope using the same settings as your experimental

samples, you can visualize the level and localization of the endogenous autofluorescence.[4]

Q4: Can I use a different fluorophore to avoid autofluorescence?

A4: Yes, selecting a fluorophore with an emission spectrum that is spectrally distinct from the

autofluorescence in your sample is a common and effective strategy.[4] Autofluorescence is

often most prominent in the blue and green regions of the spectrum.[5] Therefore, using

fluorophores that emit in the far-red or near-infrared regions, such as Alexa Fluor 647, can

often reduce interference.[3][8] However, some autofluorescent components like lipofuscin can

have broad emission spectra that extend into the red and far-red regions.[9]

Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence in

your experiments using AF 555.
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Problem: High background signal obscuring the AF 555
staining.
Is the background present in your unstained control sample?

Yes: The background is likely due to autofluorescence. Proceed to the troubleshooting steps

below.

No: The background may be due to non-specific antibody binding or other experimental

artifacts. Optimize your blocking and washing steps.

Strategies to Reduce Autofluorescence
Optimization of Sample Preparation and Fixation
Question: Can my sample preparation protocol be modified to reduce autofluorescence?

Answer: Yes, several modifications to your sample preparation protocol can significantly reduce

autofluorescence.

Perfusion: If working with tissues, perfusing the tissue with phosphate-buffered saline (PBS)

before fixation can help to remove red blood cells, a common source of autofluorescence.[3]

[4][8]

Choice of Fixative: Aldehyde fixatives are a major contributor to autofluorescence.[2][3][4]

Consider using an alternative fixative. Organic solvents like ice-cold methanol or ethanol are

often good alternatives for cell surface markers.[4][7]

Fixation Time: If you must use an aldehyde fixative, minimize the fixation time to the shortest

duration necessary to preserve the tissue structure adequately.[1][3][7]

Comparison of Common Fixatives and Their Impact on Autofluorescence
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Fixative
Autofluorescence
Level

Advantages Disadvantages

Glutaraldehyde High
Excellent preservation

of morphology

Induces significant

autofluorescence[3][7]

Formaldehyde/Parafor

maldehyde
Moderate

Good preservation of

morphology, widely

used

Induces

autofluorescence, can

mask epitopes[3][7]

[10]

Methanol/Ethanol (ice-

cold)
Low

Lower

autofluorescence

May not be suitable

for all antigens, can

alter protein

conformation[4][7]

Chemical Quenching of Autofluorescence
Question: What chemical treatments can I use to quench autofluorescence?

Answer: Several chemical reagents can be used to reduce autofluorescence after fixation. The

effectiveness of each quencher can be tissue-dependent.

Sodium Borohydride (NaBH₄): This reducing agent can be used to decrease

autofluorescence induced by aldehyde fixatives by reducing Schiff bases.[2][3][4]

Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin.

[3][11][12]

Eriochrome Black T: This reagent can also reduce lipofuscin and formalin-induced

autofluorescence.[3]

Trypan Blue: Can be used to reduce background fluorescence, but it fluoresces in the red

region, so it may not be suitable for all multi-labeling experiments.[13]

Commercial Reagents: Several commercially available kits, such as TrueVIEW and

TrueBlack, are designed to quench autofluorescence from various sources.[3][12]
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Overview of Common Autofluorescence Quenching Methods

Quenching Agent Target Autofluorescence Notes

Sodium Borohydride Aldehyde-induced Results can be variable[3][7]

Sudan Black B Lipofuscin

Can introduce its own

background in some

channels[3][9][11][12]

Eriochrome Black T Lipofuscin, formalin-induced ---

Copper Sulfate General
Can be useful for formalin-

fixed tissue[14]

Trypan Blue General
Emits in the red spectrum, use

with caution[13]

TrueVIEW™
Non-lipofuscin (collagen,

elastin, RBCs)

Stains tissue blue, effective in

kidney and spleen[12]

TrueBlack™ Primarily Lipofuscin

Can be used before or after

immunofluorescence

staining[9][12]

Advanced Technique: Spectral Unmixing
Question: What is spectral unmixing and can it help with my autofluorescence problem?

Answer: Spectral unmixing is a powerful image analysis technique that can computationally

separate the emission spectra of different fluorophores, including the broad spectrum of

autofluorescence.[15][16]

Experimental Protocol for Spectral Unmixing:

Acquire a Reference Spectrum for Autofluorescence: Prepare an unstained control sample

and acquire an image to capture the emission spectrum of the autofluorescence in your

tissue.
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Acquire a Reference Spectrum for AF 555: Prepare a sample stained only with your AF 555

conjugate and acquire its emission spectrum.

Acquire an Image of Your Fully Stained Sample: Image your experimental sample, acquiring

data across a range of emission wavelengths.

Apply Spectral Unmixing Algorithm: Use software with spectral unmixing capabilities to

mathematically separate the autofluorescence spectrum from the AF 555 spectrum in your

experimental image.[15][17] This will generate an image that shows only the specific AF 555

signal.

This technique is particularly useful when autofluorescence is strong and cannot be sufficiently

reduced by other methods.[15]

Visual Guides
Troubleshooting Workflow for Autofluorescence
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Caption: A logical workflow for troubleshooting autofluorescence.
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Sources of Autofluorescence

Mitigation Strategies
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Caption: Key sources of autofluorescence and corresponding mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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